

simultaneous determination mebeverine chlordiazepoxide HPLC

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Compound Focus: Mebeverine Hydrochloride

CAS No.: 2753-45-9

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Analytical Protocol for Simultaneous HPLC Determination

The following table summarizes the key parameters for a reported Reverse-Phase HPLC (RP-HPLC) method suitable for the simultaneous analysis of **Mebeverine Hydrochloride** (MVH) and Chlordiazepoxide (CDZ) in combined dosage forms [1].

Parameter	Specification
Objective	Simultaneous quantification of MVH and CDZ in capsules [1].

| **Chromatographic System** | • **Column:** Reversed-Phase C18 Column • **Mobile Phase:** Phosphate Buffer, Acetonitrile, and Tetrahydrofuran (THF) [2]. • **Ratio:** 63:35:2 (v/v/v) [2]. || **Detection** | UV-Vis Detector (wavelength can be optimized based on spectral properties of both drugs) [2]. || **Sample Preparation** | • **Extraction Solvent:** Methanol [3]. • **Process:** Sonicate powdered tablet/capsule contents for 15-20 minutes and filter [2] [3]. || **Validation (as per ICH)** | The method is validated for linearity, accuracy, precision, and specificity [1]. |

Method Validation and Analytical Performance

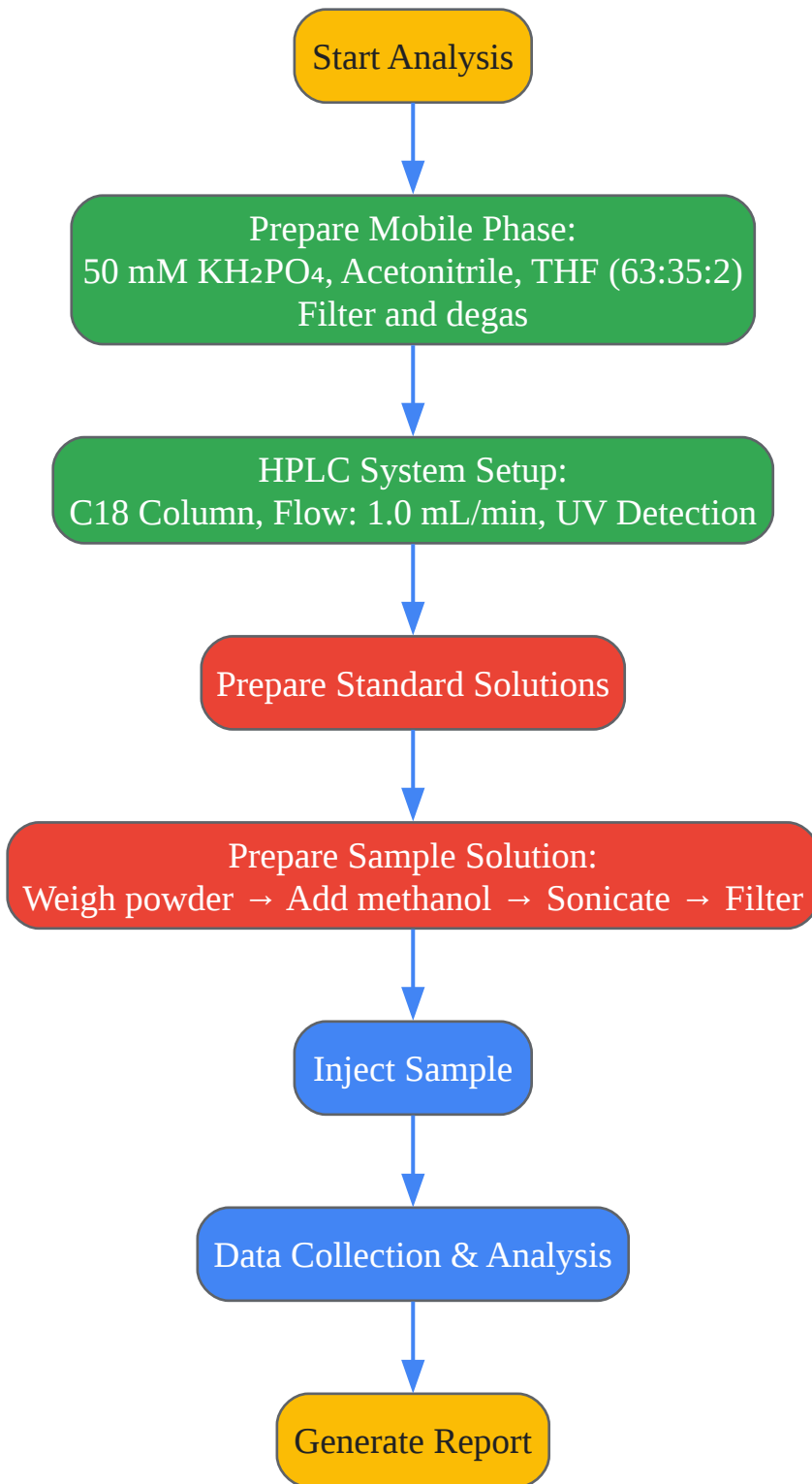
For any analytical method, demonstrating validation is crucial. The table below outlines the typical validation parameters and their expected outcomes based on the gathered literature.

Validation Parameter	Description & Outcome
Specificity	The method effectively separates MVH and CDZ from their degradation products and pharmaceutical excipients without interference [2] [1].

| **Linearity & Range** | • **MVH**: Reported to be linear in the range of **2–28 µg/mL** [4]. • **CDZ**: Reported to be linear in the range of **1–12 µg/mL** [4]. || **Precision** | The method demonstrates good intra-day and inter-day precision, with CV (Coefficient of Variation) values typically less than 2% [2]. || **Accuracy** | Evaluated via recovery studies, where a known amount of standard is added to the sample. Recovery values are close to 100% [2]. || **Robustness** | The method remains unaffected by small, deliberate variations in parameters like the mobile phase composition [2]. |

Detailed Experimental Workflow

The following diagram illustrates the key steps involved in the sample preparation and analysis process, integrating the parameters from the protocol.



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Critical Method Development Considerations

Developing a robust HPLC method requires careful optimization of several parameters. Here are key considerations based on established protocols [5]:

- **Sample Preparation:** The goal is to dissolve the analytes and remove interfering matrix components. Using methanol as a solvent and filtration are critical steps to protect the column and ensure a clean analysis [3] [5].
- **Mobile Phase Selection:** The mixture of phosphate buffer, acetonitrile, and a small amount of THF is a **reversed-phase chromatography** approach. The buffer controls pH, acetonitrile is a strong organic modifier, and THF can help fine-tune selectivity and improve peak shape [2].
- **Detection Wavelength:** The UV detector wavelength should be set at a value where both compounds show adequate absorption. While the specific wavelength for this combination is not listed, a detector capable of monitoring in the range of 210-280 nm is typical for these molecules [2] [3].
- **System Suitability Testing:** Before analysis, ensure the system is performing correctly by checking parameters like peak symmetry (tailing factor) and injection repeatability. These should fall within acceptable criteria [2].

Application in Pharmaceutical Analysis

This HPLC method is particularly useful for:

- **Quality Control:** Precisely determining the active ingredient content in commercial capsule or tablet formulations to ensure they meet label claims [1].
- **Stability-Indicating Studies:** The method can be used to monitor the stability of the drug combination by separating MVH and CDZ from their degradation products formed under stress conditions like hydrolysis or oxidation [2].

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To cite this document: Smolecule. [simultaneous determination mebeverine chlordiazepoxide HPLC].

Smolecule, [2026]. [Online PDF]. Available at:

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